molecular formula C8H6ClF3O2 B1490418 4-Chloro-2-methoxy-1-(trifluoromethoxy)benzene CAS No. 1261450-21-8

4-Chloro-2-methoxy-1-(trifluoromethoxy)benzene

Cat. No.: B1490418
CAS No.: 1261450-21-8
M. Wt: 226.58 g/mol
InChI Key: XYZPXUMTASBAQU-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-1-(trifluoromethoxy)benzene (CAS: Not explicitly provided in evidence; molecular formula: C₈H₅ClF₃O₂) is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

  • Trifluoromethoxy (-OCF₃) at position 1 (para to chlorine).
  • Methoxy (-OCH₃) at position 2 (ortho to chlorine).
  • Chlorine (-Cl) at position 4 (para to trifluoromethoxy).

This combination of electron-withdrawing (trifluoromethoxy, chlorine) and electron-donating (methoxy) groups confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Below, we compare this compound with structurally analogous derivatives.

Properties

IUPAC Name

4-chloro-2-methoxy-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2/c1-13-7-4-5(9)2-3-6(7)14-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZPXUMTASBAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-methoxy-1-(trifluoromethoxy)benzene is an aromatic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group, known for enhancing lipophilicity and stability, plays a crucial role in the compound's interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClF3O2, and its molecular weight is approximately 239.6 g/mol. The presence of both chloro and trifluoromethoxy groups imparts distinct electronic properties that influence the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways . The electron-withdrawing nature of the trifluoromethoxy group enhances the compound's interaction with microbial targets.

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Its structural analogs have been studied for their ability to inhibit specific enzymes involved in critical biochemical pathways. For example, halogenated compounds have been shown to modulate enzyme activity, potentially leading to therapeutic effects against diseases such as malaria .

Cytotoxicity and Safety Profile

The safety profile of this compound is essential for its potential therapeutic applications. Toxicological studies indicate that while the compound may exhibit cytotoxic effects at high concentrations, it does not pose serious systemic health risks following repeated exposure at lower doses . This suggests a favorable safety margin for potential pharmacological use.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .

Enzyme Inhibition Research

In a comparative study of enzyme inhibitors, derivatives of this compound were tested against PfATP4, an enzyme critical for malaria parasite survival. The findings revealed that certain analogs could effectively inhibit enzyme activity, contributing to reduced parasitemia in infected models .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC9H7ClF3O2Contains both chloro and trifluoromethoxy groups
1-Bromo-4-(trifluoromethoxy)benzeneC8H6BrF3OBromine substitution alters reactivity
1-Chloro-2-fluoro-4-methylbenzeneC8H8ClFFluorine substitution affects electronic properties

Scientific Research Applications

Pharmaceutical Applications

The compound is utilized in the synthesis of various pharmaceutical agents. Its trifluoromethoxy group enhances biological activity and selectivity, making it a valuable scaffold in drug development.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of trifluoromethoxybenzene exhibit significant anticancer properties. For instance, compounds synthesized from 4-chloro-2-methoxy-1-(trifluoromethoxy)benzene have shown efficacy against specific cancer cell lines by inhibiting key enzymes involved in tumor growth .

Agricultural Applications

In agriculture, this compound is explored for its potential as a pesticide. The trifluoromethoxy group contributes to the compound's stability and effectiveness against pests.

Case Study: Pesticide Development

A study highlighted the synthesis of novel pesticides based on this compound, demonstrating improved pest resistance and reduced environmental impact compared to traditional pesticides . The incorporation of the trifluoromethoxy group was crucial in enhancing the compound's bioactivity and persistence in agricultural settings.

Material Science Applications

The compound's unique properties make it suitable for use in advanced materials, particularly in liquid crystal displays (LCDs) and electronic chemicals.

The synthesis of this compound involves several steps that can be optimized for efficiency and yield. Various methods have been documented:

  • Chlorination and Fluorination : The initial step involves chlorination of methoxybenzene followed by fluorination using hydrogen fluoride to introduce the trifluoromethoxy group .
  • Use of Catalysts : Catalysts such as phosphorus trichloride are employed to enhance reaction rates during the synthesis process .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
4-Chloro-2-methoxy-1-(trifluoromethoxy)benzene N/A C₈H₅ClF₃O₂ ~234.5 -OCH₃, -Cl, -OCF₃ Agrochemicals, pharmaceuticals
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene 892845-59-9 C₇H₃BrClF₃O 275.45 -Br, -Cl, -OCF₃ Pd-catalyzed coupling reactions
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene 588-09-0 C₇H₃ClF₃NO₃ 257.55 -NO₂, -Cl, -OCF₃ Pesticide intermediates
4-Chloro-2-Methyl-1-(trifluoromethyl)benzene 13630-22-3 C₈H₅ClF₃ 200.57 -CH₃, -Cl, -CF₃ Liquid crystals

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with commercially available chlorinated and methylated benzene derivatives, such as 3,4-dimethyl chlorobenzene, which serve as precursors for subsequent transformations.

  • Chlorination Step : Under solvent-free conditions and normal pressure, 3,4-dimethyl chlorobenzene is subjected to chlorination by introducing chlorine gas at 50–150 °C with light irradiation. This yields chlorinated intermediates such as 3-trichloromethyl-4-dichloromethyl chlorobenzene with high purity (~98%) and moderate yield (~63%).

Fluorine-Chlorine Exchange (Fluorination)

  • The chlorinated intermediate undergoes a fluorine-chlorine exchange reaction using hydrogen fluoride (HF) as the fluorine source and a fluorination catalyst (e.g., antimony trichloride or pentachloride).
  • This reaction is performed solvent-free at 50–200 °C and 0.1–0.5 MPa pressure.
  • The product is 3-trifluoromethyl-4-dichloromethyl chlorobenzene with high purity (~99%) and yields ranging from 83% to 90% depending on catalyst choice.

Hydrolysis to Aldehyde

  • The fluorinated intermediate is hydrolyzed in the presence of a Lewis acid catalyst (e.g., zinc chloride or ferric trichloride) by adding 1–5 equivalents of water at 90–200 °C.
  • This step converts the dichloromethyl group into an aldehyde, producing 4-chloro-2-trifluoromethylbenzaldehyde with yields of 88–93% and purity around 95%.

Chlorination to Benzoyl Chloride

  • The aldehyde is further chlorinated using chlorine gas in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at 90–95 °C.
  • The reaction is monitored until less than 0.5% of starting aldehyde remains.
  • The resulting 4-chloro-2-trifluoromethylbenzoyl chloride is obtained with a yield of approximately 92%, with minimal by-product formation (~2% 4-chloro-2-trifluoromethylbenzoic anhydride).

While the above steps focus on preparing intermediates with trifluoromethyl substituents, the specific introduction of the trifluoromethoxy (-OCF3) group on the aromatic ring is a key step for synthesizing 4-Chloro-2-methoxy-1-(trifluoromethoxy)benzene.

  • The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution or by using trifluoromethoxylation reagents such as trifluoromethyl hypofluorite or specialized trifluoromethoxylation catalysts.
  • Literature indicates that mild fluorination and chlorination conditions, combined with selective methoxylation, allow for the controlled installation of the trifluoromethoxy group at the desired position without affecting other substituents.

Methoxylation

  • The methoxy group (-OCH3) is generally introduced by methylation of a hydroxy precursor using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
  • Alternatively, direct methoxylation can be performed on chlorinated intermediates using sodium methoxide or potassium methoxide in polar aprotic solvents.
  • Careful control of reaction conditions is necessary to prevent over-substitution or side reactions, especially in the presence of sensitive trifluoromethoxy substituents.

Summary of Key Reaction Conditions and Yields

Step Reaction Conditions Catalyst/Reagents Temperature (°C) Pressure (MPa) Yield (%) Purity (%)
Chlorination of 3,4-dimethyl chlorobenzene Cl2 gas, light, solvent-free, normal pressure Chlorine gas 50–150 0.1 (ambient) 63 98
Fluorine-chlorine exchange HF, antimony trichloride/pentachloride, solvent-free HF, SbCl3 or SbCl5 50–200 0.1–0.5 83–90 99
Hydrolysis to aldehyde Lewis acid catalyst, water ZnCl2 or FeCl3 90–200 Ambient 88–93 95
Chlorination to benzoyl chloride Cl2, AIBN initiator Chlorine gas, AIBN 90–95 Ambient 92 >98
Methoxylation Methylating agent, base NaOMe or MeI Variable Ambient Variable High

Advantages and Industrial Applicability

  • The described synthetic route avoids hazardous nitration and Grignard reactions, improving safety and environmental impact.
  • Starting materials such as 3,4-dimethyl chlorobenzene are inexpensive and readily available.
  • The method is scalable and suitable for industrial production due to mild reaction conditions and high overall yields.
  • Recovery and recycling of reagents like hydrogen fluoride are incorporated to enhance sustainability.

Research Findings and Analytical Data

  • Liquid chromatography-mass spectrometry (LC-MS) confirms the identity and purity of intermediates such as diethyl 2-(4-chloro-2-trifluoromethylbenzoyl) malonate.
  • Reaction monitoring by sampling ensures completion and minimizes by-product formation.
  • The high purity (>95%) of intermediates facilitates downstream reactions and improves final product quality.

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-methoxy-1-(trifluoromethoxy)benzene?

Methodological Answer: The compound can be synthesized via hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene, as demonstrated in gas-phase conformation studies . Another approach involves nucleophilic substitution reactions, where the chloro substituent reacts under basic conditions. Key reaction parameters include:

BaseSolventProductKey Observation
LiN(iPr)₂ (LDA)THF, −78°CCyclohexyl-substituted derivativesRequires strong non-nucleophilic bases
NaOHH₂O/dioxaneMethoxy-retained productsMinimizes competing elimination

Optimization of pH (5–9) ensures stability during aqueous workup .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer: Combined techniques are essential:

  • Electron Diffraction & Ab Initio Calculations : Resolve gas-phase conformations, highlighting the steric and electronic effects of the trifluoromethoxy group .
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ at 300 MHz) identify substituent positions. For example, Z-1-Styryl-4-(trifluoromethoxy)benzene derivatives show distinct aromatic proton splitting patterns .
  • Mass Spectrometry (MS-ESI) : Validates molecular weight and fragmentation pathways, critical for derivatives .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) impact synthesis, and how are they controlled?

Methodological Answer: Competing elimination is minimized by:

  • Base Selection : NaOH in H₂O/dioxane favors substitution over elimination due to polar protic solvents stabilizing transition states .
  • Temperature Control : Low temperatures (−78°C with LDA) suppress side reactions during alkyne functionalization .
  • Solvent Polarity : Aprotic solvents (THF) reduce nucleophilicity of intermediates, preventing undesired elimination .

Contradictions in reported yields often arise from solvent purity or trace moisture, emphasizing rigorous drying protocols .

Q. What role does the trifluoromethoxy group play in directing electrophilic aromatic substitution (EAS)?

Methodological Answer: The trifluoromethoxy group is meta-directing and electron-withdrawing due to the inductive effect of fluorine atoms. This contrasts with methoxy groups, which are ortho/para-directing and electron-donating. Key implications:

  • Reactivity : Reduces electron density at the aromatic ring, slowing EAS but favoring nitration/bromination at meta positions.
  • Spectroscopic Signatures : Downfield shifts in ¹⁹F NMR (e.g., δ −55 to −60 ppm) confirm electronic effects .

Comparative studies with 1-(Benzyloxy)-2-fluoro-4-(trifluoromethyl)benzene highlight these electronic differences in coupling reactions .

Q. How can discrepancies in reported halogenation reaction yields be resolved?

Methodological Answer: Variables causing yield variations include:

  • Catalyst Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) vs. copper-mediated reactions yield different regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance solubility of intermediates, improving yields by 15–20% compared to toluene .
  • Halogen Source : NBS (N-bromosuccinimide) vs. Br₂ alters reaction kinetics due to radical vs. ionic pathways .

Methodological consistency (e.g., HPLC purity analysis, Symmetry C18 columns) ensures reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-methoxy-1-(trifluoromethoxy)benzene
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